molecular formula C21H23NO5 B3006905 Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate CAS No. 2034600-37-6

Methyl 4-(((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)carbamoyl)benzoate

Cat. No.: B3006905
CAS No.: 2034600-37-6
M. Wt: 369.417
InChI Key: UAPYUKIQOPCLPT-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with multiple functional groups, including a methoxy group, a hydroxy group, a carbamoyl group, and a benzoate group. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a large number of atoms. The structure would likely include a tetrahydronaphthalenyl ring, a carbamoyl group attached to a methyl group, and a benzoate group .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its specific structure and the conditions under which it is stored or used. The presence of multiple functional groups suggests that it could participate in a variety of chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These could include properties like melting point, boiling point, solubility, and reactivity .

Scientific Research Applications

Synthesis and Chemical Properties

  • Studies have demonstrated methods for synthesizing complex naphthalene derivatives and their applications in creating novel compounds. For example, Yi, Cho, and Lee (2005) described a simple synthesis process for 4-chloro-5-hydroxy-1H-benzo[g]indoles, showcasing the versatility of naphthalene derivatives in heterocyclic chemistry (Yi, Cho, & Lee, 2005). Furthermore, the study on acid-catalyzed solvolytic elimination of allylic ethers and alcohols by Jia and Thibblin (2001) highlights the reactivity of such compounds under specific conditions, providing insights into their stability and potential transformations (Jia & Thibblin, 2001).

Photophysical Properties

  • Research on the photophysical properties of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate by Kim et al. (2021) investigated how substituents affect luminescence, indicating the potential of naphthalene derivatives in designing materials with specific optical properties (Kim et al., 2021).

Medicinal Chemistry Applications

  • The study on methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives by Berardi et al. (2005) explored the significance of structural modifications on binding affinity and activity at sigma receptors, illustrating the medicinal chemistry applications of such compounds in developing therapeutics for neurological disorders (Berardi et al., 2005).

Mechanism of Action

The mechanism of action of this compound would depend on its specific use. For example, if it is used as a drug, its mechanism of action would depend on how it interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on this compound would depend on its potential applications. It could be interesting to explore its uses in fields like medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

methyl 4-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5/c1-26-17-9-10-18-16(12-17)4-3-11-21(18,25)13-22-19(23)14-5-7-15(8-6-14)20(24)27-2/h5-10,12,25H,3-4,11,13H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAPYUKIQOPCLPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC=C(C=C3)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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